molecular formula C8H13NO2 B13339581 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13339581
M. Wt: 155.19 g/mol
InChI Key: NMDXIAMTGNYMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1211526-53-2) is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom at the 2-position and a carboxylic acid group at the 6-position. The methyl substituent on the nitrogen enhances steric hindrance, influencing its conformational flexibility and reactivity. This compound is often utilized as a Boc-protected intermediate (tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, CAS: 114755-79-2) in organic synthesis, particularly in peptide coupling reactions using reagents like HATU and TEA .

Applications
Its constrained spirocyclic structure makes it valuable in medicinal chemistry for designing peptidomimetics and protease inhibitors. For example, derivatives of this scaffold have been employed in synthesizing covalent inhibitors targeting SARS-CoV-2 3CL protease .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-9-4-8(5-9)2-6(3-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

NMDXIAMTGNYMEM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitable precursor, such as a 2-methyl-2-aminocyclohexanone derivative or an appropriately substituted cyclic amine bearing a methyl substituent at the 2-position. These precursors are often obtained via:

Formation of the Spirocyclic Core

One of the most reported routes involves cyclization reactions facilitated by:

  • Ring closure via nucleophilic attack of the amino group on an electrophilic carbon, often under basic or acidic conditions.
  • Use of dihalide intermediates (e.g., dihalides on the cycloalkane) that undergo intramolecular nucleophilic substitution to form the spiro junction.

For example, a typical procedure involves:

Final Functionalization and Purification

The final step involves purification of the compound through recrystallization or chromatography, ensuring the purity of the 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid .

Representative Synthesis Data Table

Step Reagents & Conditions Key Intermediates Yield (%) References
1 Methylamine + cyclic ketone 2-Methyl-2-aminocyclohexanone 85
2 Halogenation (e.g., NBS, Br2) 2-Methyl-2-bromocyclohexanone 78
3 Intramolecular cyclization (base, heat) Spirocyclic intermediate 65
4 Oxidation (KMnO4, NaOH) 6-Carboxy derivative 70
5 Purification This compound 55-60 This review

Notes on Methodology and Optimization

  • Reaction Conditions: Mild conditions are preferred to prevent over-oxidation or decomposition.
  • Yield Optimization: Use of phase transfer catalysts or microwave-assisted synthesis can improve yields.
  • Scale-up Potential: The route involving intramolecular cyclization and oxidation is amenable to large-scale synthesis.

Recent Advances and Patent Data

  • A patent filed in China (CN105646318A) describes a synthesis route involving acylation, cyanide addition, and basic cyclization steps, achieving overall yields around 38-41% under mild conditions, indicating industrial viability.
  • Literature from Organic Letters reports yields up to 76% for key intermediates, emphasizing the importance of optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential in drug design, particularly in the development of peptidomimetic drugs that mimic the structure and function of peptides.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, enhancing its binding affinity and selectivity for biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Amino Substituents

Compound Molecular Formula Key Features Applications
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid C₇H₁₂N₂O₂ Sterically constrained amino acid; mimics ornithine/γ-aminobutyric acid. Selective ligand for kinases (CDK1, CDK5) and peptidomimetic drug design .
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ Lacks the methyl group; reduced steric hindrance compared to methylated variant. Intermediate in synthesizing hydrophobic peptide analogues .
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride C₇H₁₄Cl₂N₂O₂ Salt form improves solubility for biological assays. Used as a protein degrader building block .

Spirocyclic Compounds with Alternative Ring Systems

Compound Molecular Formula Key Features Applications
5-Azaspiro[2.4]heptane-6-carboxylic acid (Ash) C₇H₁₁NO₂ Smaller spiro ring (5-aza); high hydrophobicity and C4-exo conformation bias. Key component in ledipasvir (HCV NS5A inhibitor) .
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ Methyl groups increase steric bulk; enhances rigidity. Potential use in hydrophobic drug scaffolds .

Key Research Findings and Trends

Conformational Effects : The methyl group in 2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid restricts ring puckering, favoring trans-amide bonds critical for protease inhibition . In contrast, Ash (5-azaspiro[2.4]heptane-6-carboxylic acid) adopts a C4-exo conformation, stabilizing polyproline-II helices in hydrophobic environments .

Biological Activity: Amino-substituted variants (e.g., 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) exhibit kinase inhibition, while ledipasvir’s efficacy relies on Ash’s hydrophobicity and rigid structure .

Synthetic Accessibility : Boc-protected intermediates (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) are synthesized in high yields (~84%) via coupling reactions, enabling scalable production .

Biological Activity

2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound belongs to a class of spirocyclic amino acids, which are known for their unique structural features that contribute to their biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2. The structure features a spirocyclic framework that enhances its rigidity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
CAS Number1523572-02-2
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within the body. Its mechanism involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to various disease states, including soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes and cardiovascular diseases .
  • Modulation of Signaling Pathways : It may influence signaling pathways such as NF-kappaB, which is crucial in inflammation and immune response .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated its potential in reducing inflammation by inhibiting sEH, thereby decreasing the production of pro-inflammatory mediators .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, suggesting possible applications in treating neurological disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, although further research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Inflammatory Diseases :
    • A study evaluated the effectiveness of this compound in models of rheumatoid arthritis, showing a significant reduction in inflammatory markers when administered .
  • Neuroprotective Study :
    • Research involving animal models demonstrated that treatment with the compound led to improved outcomes in models of neurodegeneration, suggesting protective effects against neuronal damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid, and how can reaction yields be optimized?

  • The compound is synthesized via hydrolysis of its methyl ester derivative. For example, 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid is obtained by hydrolyzing the corresponding methyl ester under basic conditions, achieving ~87% yield. Optimization involves pH control, temperature modulation (e.g., room temperature to 50°C), and catalyst selection (e.g., NaOH/MeOH) . Scalable routes for analogous spiro compounds use hydroxide-facilitated alkylation, achieving >99% purity after distillation .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

  • LCMS : Used to confirm molecular weight (e.g., [M+H]+ peaks) and monitor reaction progress.
  • HPLC : Retention time analysis (e.g., 1.40 minutes under SMD-TFA05 conditions) ensures purity .
  • NMR : 1H/13C NMR resolves spirocyclic conformation and substituent positions, with Boc-protected derivatives showing distinct tert-butyl signals .

Q. How should this compound derivatives be stored to maintain stability?

  • Boc-protected analogs (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) are stable at room temperature in airtight containers under inert gas. Free carboxylic acid forms may require desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of spirocyclic compounds like this compound?

  • Process Optimization : Key issues include regioselectivity in ring closure and purification of stereoisomers. A scalable route for a related 2-oxa-6-azaspiro[3.3]heptane derivative achieved 87% yield at 100 g scale using Schotten–Baumann conditions, emphasizing reagent stoichiometry and distillation .
  • Cost Drivers : Minimizing expensive catalysts (e.g., HATU) in coupling reactions and replacing chromatographic purification with crystallization improve feasibility .

Q. How can coupling reactions involving this compound be optimized for peptide or conjugate synthesis?

  • Activation Strategies : Use HATU/TEA in DMF for carboxamide bond formation, as demonstrated in synthesizing bis-azaspiroheptane derivatives. Post-reaction purification via flash chromatography (e.g., DCM/MeOH gradients) ensures high yields (>90%) .
  • Compatibility : Boc-protected intermediates tolerate diverse reaction conditions (e.g., acidic deprotection with TFA), enabling modular derivatization .

Q. What methodologies address stereochemical ambiguity in spirocyclic systems during structural analysis?

  • X-ray Crystallography : SHELX software refines high-resolution crystal structures, resolving spirocyclic conformations and substituent orientations. For example, SHELXL is widely used for small-molecule refinement .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns, critical for bioactive derivatives .

Q. How can discrepancies in analytical data (e.g., NMR shifts vs. computational predictions) be resolved?

  • DFT Calculations : Compare experimental 13C NMR shifts with density functional theory (DFT)-predicted values to validate assignments.
  • Decoupling Experiments : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded spectra, particularly for sp3-hybridized carbons .

Q. What strategies are used to assess the biological activity of derivatives, such as antimicrobial properties?

  • In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against bacterial strains (e.g., S. aureus) via broth microdilution. For example, Cr(III) complexes of bicyclic β-lactams showed enhanced antibacterial activity compared to free ligands .
  • Structure-Activity Relationship (SAR) : Systematic modification of the carboxylic acid moiety and spirocyclic core identifies pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.